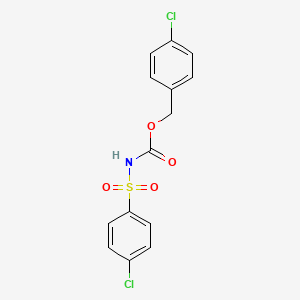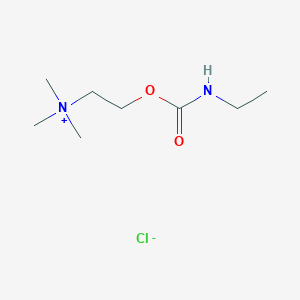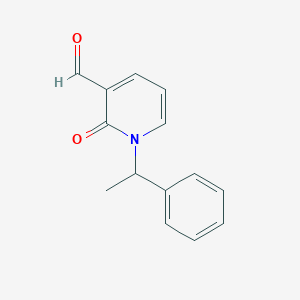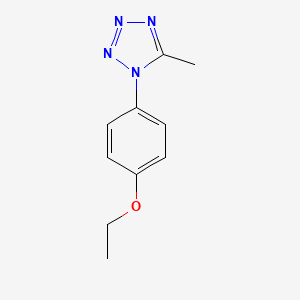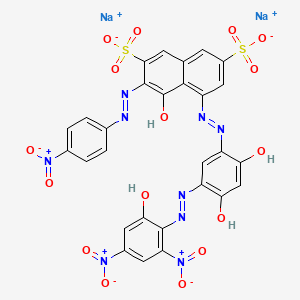
2-Ethoxy-3-(4-nitrophenyl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-3-(4-nitrophenyl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of ethoxy, nitrophenyl, and phenyl groups attached to the thiadiazole ring, making it a molecule of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-3-(4-nitrophenyl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-nitrobenzohydrazide with phenyl isothiocyanate in the presence of an ethylating agent. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, under reflux conditions, to facilitate the formation of the thiadiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-3-(4-nitrophenyl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of reduced thiadiazole derivatives.
Substitution: Formation of substituted thiadiazole derivatives with various functional groups.
Scientific Research Applications
2-Ethoxy-3-(4-nitrophenyl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 2-Ethoxy-3-(4-nitrophenyl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components. The thiadiazole ring can also participate in various biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
2-Ethoxy-3-(4-nitrophenyl)-5-phenyl-1,3,4-thiadiazole: Similar structure but different substitution pattern.
2-Methoxy-3-(4-nitrophenyl)-5-phenyl-1,3,4-thiadiazole: Similar structure with a methoxy group instead of an ethoxy group.
2-Ethoxy-3-(4-aminophenyl)-5-phenyl-1,3,4-thiadiazole: Similar structure with an amino group instead of a nitro group.
Uniqueness
2-Ethoxy-3-(4-nitrophenyl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both ethoxy and nitrophenyl groups on the thiadiazole ring makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
64874-34-6 |
|---|---|
Molecular Formula |
C16H15N3O3S |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
2-ethoxy-3-(4-nitrophenyl)-5-phenyl-2H-1,3,4-thiadiazole |
InChI |
InChI=1S/C16H15N3O3S/c1-2-22-16-18(13-8-10-14(11-9-13)19(20)21)17-15(23-16)12-6-4-3-5-7-12/h3-11,16H,2H2,1H3 |
InChI Key |
RHFXVXAKJHSMPT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1N(N=C(S1)C2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



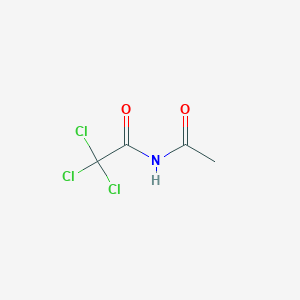

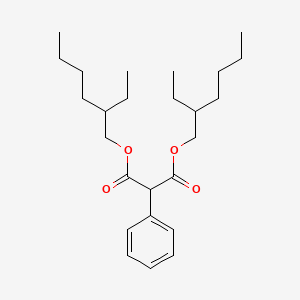

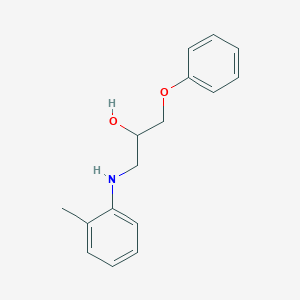
![1-Methyl-3-methylidenespiro[3.5]nonan-2-one](/img/structure/B14486973.png)

